Cas no 154050-39-2 (Benzenamine, 4-(1,2,5-thiadiazol-3-yl)-)
154050-39-2 structure
Product Name:Benzenamine, 4-(1,2,5-thiadiazol-3-yl)-
Numéro CAS:154050-39-2
Le MF:C8H7N3S
Mégawatts:177.226279497147
CID:1328653
Update Time:2024-08-18
Benzenamine, 4-(1,2,5-thiadiazol-3-yl)- Propriétés chimiques et physiques
Nom et identifiant
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- Benzenamine, 4-(1,2,5-thiadiazol-3-yl)-
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- Piscine à noyau: 1S/C8H7N3S/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H,9H2
- La clé Inchi: PTHYCDUJHWLSTO-UHFFFAOYSA-N
- Sourire: C1(N)=CC=C(C2C=NSN=2)C=C1
Propriétés calculées
- Qualité précise: 177.03621
Propriétés expérimentales
- Dense: 1.333±0.06 g/cm3(Predicted)
- Point d'ébullition: 327.2±17.0 °C(Predicted)
- Le PSA: 51.8
- Le PKA: 2.63±0.10(Predicted)
Benzenamine, 4-(1,2,5-thiadiazol-3-yl)- Littérature connexe
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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